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Compound of Interest

Compound Name: Ophioglonol

Cat. No.: B8271792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the

bioactivity of Ophioglonol, a homoflavonoid with potential therapeutic applications. The

primary reported bioactivity of the closely related compound, Ophioglonin, is anti-inflammatory,

mediated through the inhibition of NF-κB and MAPK signaling pathways. Additionally, slight

anti-HBV activity has been noted for related compounds. The following protocols are designed

for the screening and characterization of Ophioglonol's effects on inflammation and viral

replication.

Data Presentation
The following tables summarize the available quantitative and semi-quantitative data for

Ophioglonin, a closely related analog of Ophioglonol. Due to a lack of specific quantitative

data for Ophioglonol, the data for Ophioglonin is provided as a reference.

Table 1: Anti-Inflammatory Activity of Ophioglonin (OPN) in LPS-Stimulated Macrophages
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Assay Cell Line
Treatment
Concentration
s

Observed
Effect

Citation

Nitric Oxide (NO)

Production
RAW264.7 10, 20, 30 µg/mL

Dose-dependent

inhibition of NO

production.[1][2]

[3]

[1][2][3]

Interleukin-6 (IL-

6) Secretion
RAW264.7 10, 20, 30 µg/mL

Dose-dependent

inhibition of IL-6

secretion.[1]

[1]

Interleukin-1β

(IL-1β) Secretion
RAW264.7 10, 20, 30 µg/mL

Dose-dependent

inhibition of IL-1β

secretion.[1]

[1]

Tumor Necrosis

Factor-α (TNF-α)

Secretion

RAW264.7 10, 20, 30 µg/mL

Dose-dependent

inhibition of TNF-

α secretion.[1]

[1]

Reactive Oxygen

Species (ROS)

Production

RAW264.7 Not specified

Reduction in

intracellular ROS

levels.[1]

[1]

iNOS Gene

Expression
RAW264.7 Not specified

Inhibition of

iNOS gene

expression.[1]

[1]

COX-2 Gene

Expression
RAW264.7 Not specified

Inhibition of

COX-2 gene

expression.[1]

[1]

NF-κB p65

Phosphorylation
RAW264.7 Not specified

Inhibition of NF-

κB p65

phosphorylation.

[2]

[2]

IκBα

Phosphorylation
RAW264.7 Not specified

Inhibition of IκBα

phosphorylation.

[2]

[2]
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ERK

Phosphorylation
RAW264.7 Not specified

Inhibition of ERK

phosphorylation.

[2]

[2]

p38

Phosphorylation
RAW264.7 Not specified

Inhibition of p38

phosphorylation.

[2]

[2]

JNK

Phosphorylation
RAW264.7 Not specified

Inhibition of JNK

phosphorylation.

[2]

[2]

Table 2: Anti-Hepatitis B Virus (HBV) Activity of Homoflavonoids from Ophioglossum

Compound Assay Cell Line IC50 Citation

Pedunculosumos

ide A
HBsAg Secretion HepG2 2.2.15 238.0 µM

Pedunculosumos

ide C
HBsAg Secretion HepG2 2.2.15 70.5 µM

Ophioglonin HBsAg Secretion Not specified
Slight activity at

25 µM

Quercetin 3-O-

methyl ether
HBsAg Secretion Not specified

Slight activity at

25 µM

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Figure 1: Proposed anti-inflammatory signaling pathway of Ophioglonol.
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Nitric Oxide (NO) Assay Workflow

1. Seed RAW264.7 cells in a 96-well plate

2. Pre-treat cells with various concentrations of Ophioglonol

3. Stimulate cells with Lipopolysaccharide (LPS)

4. Incubate for 24 hours

5. Collect supernatant

6. Add Griess Reagent to supernatant

7. Incubate and measure absorbance at 540 nm

8. Calculate NO concentration and % inhibition

Click to download full resolution via product page

Figure 2: Workflow for the Nitric Oxide (NO) Assay.
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Pro-inflammatory Cytokine ELISA Workflow

1. Seed RAW264.7 cells in a 24-well plate

2. Pre-treat cells with Ophioglonol

3. Stimulate with LPS

4. Incubate for 24 hours

5. Collect and centrifuge supernatant

6. Perform ELISA for IL-6, IL-1β, and TNF-α

7. Measure absorbance and quantify cytokine levels

Click to download full resolution via product page

Figure 3: Workflow for Pro-inflammatory Cytokine ELISA.

Experimental Protocols
Cell Viability Assay (MTT Assay)
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Principle: This assay assesses the cytotoxicity of Ophioglonol. The yellow tetrazolium salt

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial

dehydrogenases of viable cells to a purple formazan product. The amount of formazan is

proportional to the number of living cells.

Protocol:

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100

µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of Ophioglonol in cell culture medium.

Remove the old medium from the cells and add 100 µL of the Ophioglonol dilutions to the

respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity

(e.g., doxorubicin).

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of

DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies the production of nitric oxide (NO), a pro-inflammatory

mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture

supernatant. The Griess reagent converts nitrite into a colored azo compound, and the

absorbance is measured spectrophotometrically.

Protocol:

Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL

(100 µL/well) and incubate for 24 hours. Pre-treat the cells with various non-toxic
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concentrations of Ophioglonol for 1 hour.

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Include a negative control (no LPS) and a positive control (LPS alone).

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from

each well.

Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess

reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water).

Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from

light. Measure the absorbance at 540 nm.

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in

each sample. Calculate the percentage inhibition of NO production by Ophioglonol
compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-

inflammatory cytokines such as IL-6, IL-1β, and TNF-α secreted into the cell culture medium.

Protocol:

Cell Culture and Treatment: Seed RAW264.7 cells in a 24-well plate and treat with

Ophioglonol and LPS as described in the NO assay protocol.

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant and

centrifuge to remove cell debris.

ELISA Procedure: Perform the ELISA for IL-6, IL-1β, and TNF-α according to the

manufacturer's instructions for the specific ELISA kits.

Data Analysis: Generate a standard curve for each cytokine and determine the concentration

in the samples. Calculate the percentage inhibition of cytokine production by Ophioglonol.
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Intracellular Reactive Oxygen Species (ROS)
Measurement
Principle: This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-

dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent

compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS

to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells

with Ophioglonol and an ROS inducer (e.g., H₂O₂ or LPS).

DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in

serum-free medium for 30 minutes at 37°C.

Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess

probe. Measure the fluorescence intensity using a fluorescence microplate reader with

excitation at 485 nm and emission at 535 nm.

Data Analysis: Compare the fluorescence intensity of Ophioglonol-treated cells to the

control cells to determine the effect on ROS production.

Western Blot Analysis of NF-κB and MAPK Signaling
Pathways
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the

NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) signaling pathways, providing insight into the

mechanism of Ophioglonol's anti-inflammatory action.

Protocol:

Cell Lysis: Treat RAW264.7 cells with Ophioglonol and LPS for appropriate times (e.g., 30-

60 minutes for signaling pathway activation). Wash the cells with ice-cold PBS and lyse them

in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the

membrane with primary antibodies specific for the phosphorylated and total forms of p65,

IκBα, ERK, p38, and JNK overnight at 4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis: Quantify the band intensities using densitometry software and normalize the

levels of phosphorylated proteins to the total protein levels.

Anti-Hepatitis B Virus (HBV) HBsAg Secretion Assay
Principle: This assay measures the amount of Hepatitis B surface antigen (HBsAg) secreted

into the culture medium of HBV-producing cells (e.g., HepG2 2.2.15) to assess the antiviral

activity of Ophioglonol.

Protocol:

Cell Culture: Culture HepG2 2.2.15 cells, which are stably transfected with the HBV genome,

in a 96-well plate.

Compound Treatment: Treat the cells with various concentrations of Ophioglonol for a

specified period (e.g., 3-6 days), replacing the medium with fresh compound-containing

medium every 2-3 days. Include a known anti-HBV drug (e.g., lamivudine) as a positive

control.

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment

period.

HBsAg ELISA: Quantify the amount of HBsAg in the supernatant using a commercial HBsAg

ELISA kit, following the manufacturer's protocol.
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Cell Viability: Concurrently, assess the cytotoxicity of Ophioglonol on the HepG2 2.2.15

cells using the MTT assay to ensure that the reduction in HBsAg is not due to cell death.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) of Ophioglonol for HBsAg

secretion and the 50% cytotoxic concentration (CC50). Determine the selectivity index (SI =

CC50/IC50) to evaluate the therapeutic window of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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